5-(4-Methoxyphenyl)-2-methylphenol
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Overview
Description
5-(4-Methoxyphenyl)-2-methylphenol is an organic compound that belongs to the class of phenols It is characterized by the presence of a methoxy group attached to the benzene ring, which is further substituted with a methyl group and a hydroxyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-Methoxyphenyl)-2-methylphenol can be achieved through several methods. One common approach involves the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction. This method utilizes boron reagents and palladium catalysts under mild and functional group-tolerant conditions . Another method involves the Friedel-Crafts acylation followed by reduction and nitration steps .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
5-(4-Methoxyphenyl)-2-methylphenol undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form quinones or other oxidized derivatives.
Reduction: The compound can be reduced to form corresponding amines or other reduced products.
Substitution: Electrophilic aromatic substitution reactions can occur, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as tin(II) chloride and sodium borohydride are commonly used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are used under acidic or basic conditions.
Major Products Formed
The major products formed from these reactions include quinones, amines, and various substituted phenols, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
5-(4-Methoxyphenyl)-2-methylphenol has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Industry: It is used in the production of dyes, polymers, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 5-(4-Methoxyphenyl)-2-methylphenol involves its interaction with various molecular targets and pathways. For example, it can inhibit specific enzymes or receptors, leading to its biological effects. The compound’s antioxidant properties are attributed to its ability to scavenge free radicals and reduce oxidative stress . Additionally, its potential anticancer activity may involve the inhibition of cell proliferation and induction of apoptosis .
Comparison with Similar Compounds
Similar Compounds
- 5-(4-Methoxyphenyl)-1H-indole
- 5-(4-Methoxyphenyl)-1H-imidazole
Comparison
5-(4-Methoxyphenyl)-2-methylphenol is unique due to its specific substitution pattern on the benzene ring, which imparts distinct chemical and biological properties. Compared to 5-(4-Methoxyphenyl)-1H-indole and 5-(4-Methoxyphenyl)-1H-imidazole, it exhibits different pharmacological activities and selectivity towards molecular targets .
Properties
IUPAC Name |
5-(4-methoxyphenyl)-2-methylphenol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14O2/c1-10-3-4-12(9-14(10)15)11-5-7-13(16-2)8-6-11/h3-9,15H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FNHAVUHTSBEIDB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=CC=C(C=C2)OC)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60610503 |
Source
|
Record name | 4'-Methoxy-4-methyl[1,1'-biphenyl]-3-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60610503 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
799766-18-0 |
Source
|
Record name | 4'-Methoxy-4-methyl[1,1'-biphenyl]-3-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60610503 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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